molecular formula C24H35ClN6O9 B1341122 Caspase-9 Inhibitor III

Caspase-9 Inhibitor III

Cat. No.: B1341122
M. Wt: 587.0 g/mol
InChI Key: JSRLQUNMFYXVQD-XSLAGTTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Leucyl-Glutamyl-Histidyl-Aspartyl-chloromethylketone (Ac-LEHD-cmk) is a synthetic peptide-based inhibitor that specifically targets caspase-9, an enzyme involved in the apoptotic pathway. Caspase-9 plays a crucial role in the intrinsic pathway of apoptosis, making Ac-LEHD-cmk a valuable tool in apoptosis research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-LEHD-cmk involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, typically protected by a temporary protecting group, is attached to the resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Ac-LEHD-cmk follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and identity.

Chemical Reactions Analysis

Types of Reactions

Ac-LEHD-cmk primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target enzymes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include thiol groups from cysteine residues in proteins.

    Conditions: Reactions typically occur under physiological conditions (pH 7.4, 37°C).

Major Products

The major product of the reaction between Ac-LEHD-cmk and a target enzyme is a covalently modified enzyme, where the chloromethylketone group has formed a stable bond with a nucleophilic residue in the enzyme’s active site.

Scientific Research Applications

Ac-LEHD-cmk is widely used in scientific research due to its specificity for caspase-9. Some key applications include:

    Apoptosis Research: Used to study the role of caspase-9 in the intrinsic pathway of apoptosis.

    Cancer Research: Investigated for its potential to inhibit apoptosis in cancer cells, thereby enhancing the efficacy of cancer therapies.

    Cardioprotection: Studied for its protective effects against ischemia-reperfusion-induced myocardial injury.

    Neuroprotection: Explored for its potential to protect neurons from apoptosis in neurodegenerative diseases.

Mechanism of Action

Ac-LEHD-cmk exerts its effects by irreversibly inhibiting caspase-9. The chloromethylketone group reacts with the active site cysteine residue of caspase-9, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the activation of downstream effector caspases, thereby blocking the apoptotic cascade .

Comparison with Similar Compounds

Similar Compounds

    Z-VAD-fmk: A broad-spectrum caspase inhibitor that targets multiple caspases, including caspase-9.

    Boc-D-fmk: Another broad-spectrum caspase inhibitor with similar properties to Z-VAD-fmk.

    Z-IETD-fmk: A selective inhibitor of caspase-8.

Uniqueness

Ac-LEHD-cmk is unique due to its high specificity for caspase-9, making it a valuable tool for studying the intrinsic pathway of apoptosis without affecting other caspases. This specificity allows for more precise investigations into the role of caspase-9 in various biological processes and diseases .

Properties

Molecular Formula

C24H35ClN6O9

Molecular Weight

587.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)/t15-,16-,17-,18-/m0/s1

InChI Key

JSRLQUNMFYXVQD-XSLAGTTESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C

sequence

LEHD

Origin of Product

United States

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